4-(morpholinosulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide
Description
4-(Morpholinosulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide (CAS: 326907-69-1) is a thiazole-based benzamide derivative featuring a morpholinosulfonyl group and a 3-nitrophenyl substituent. This article compares this compound with structurally related analogs, focusing on synthesis, substituent effects, and biological activity.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6S2/c25-19(14-4-6-17(7-5-14)32(28,29)23-8-10-30-11-9-23)22-20-21-18(13-31-20)15-2-1-3-16(12-15)24(26)27/h1-7,12-13H,8-11H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDBLSOGKUKVRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801159919 | |
| Record name | 4-(4-Morpholinylsulfonyl)-N-[4-(3-nitrophenyl)-2-thiazolyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801159919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326907-69-1 | |
| Record name | 4-(4-Morpholinylsulfonyl)-N-[4-(3-nitrophenyl)-2-thiazolyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326907-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Morpholinylsulfonyl)-N-[4-(3-nitrophenyl)-2-thiazolyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801159919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(morpholinosulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields, including pharmacology and agriculture.
Chemical Structure and Properties
The compound features a morpholine ring, a sulfonyl group, and a thiazole moiety attached to a benzamide core. Its structure can be illustrated as follows:
This structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known to inhibit certain enzyme activities, while the nitrophenyl group may participate in electron transfer processes.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated significant inhibition of cell proliferation in human breast cancer cells (MCF-7), with IC50 values in the micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics .
Pesticidal and Larvicidal Activities
In agricultural applications, derivatives of this compound have shown promising results as pesticides. A study reported that metal complexes derived from similar Mannich bases displayed high mortality rates against pests such as Sitophilus oryzae at concentrations as low as 10 mg/mL. This highlights the potential for developing environmentally friendly pest control agents .
Case Studies
- Antitumor Activity : A study evaluated the efficacy of a related thiazole derivative in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor volume compared to controls, suggesting potential therapeutic applications in oncology .
- Antimicrobial Testing : Another investigation focused on the synthesis of various sulfonamide derivatives, including those based on the target compound. The derivatives were tested against clinical isolates of bacteria, showing varying degrees of effectiveness, which supports further exploration into their use as novel antimicrobial agents .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations in Sulfonamide Derivatives
The morpholinosulfonyl group distinguishes the target compound from analogs with alternative sulfonamide substituents (Table 1).
Key Observations :
Thiazole Core Modifications
Variations in the thiazole ring’s substituents significantly impact biological activity (Table 2).
Key Observations :
- Electron-withdrawing groups (e.g., nitro, trifluoromethoxy) correlate with higher potency, as seen in . The target’s 3-nitrophenyl group aligns with this trend.
- The morpholinosulfonyl group’s polarity may offset the lipophilicity of the thiazole core, balancing membrane permeability and solubility .
Tautomerism and Spectral Analysis
- Compounds with thiazole-triazole cores (e.g., ) exhibit tautomerism (thione vs. thiol), confirmed via IR (absence of S–H bands at 2500–2600 cm⁻¹). The target’s benzamide structure likely avoids this, simplifying spectral interpretation .
- NMR and IR data for sulfonamide derivatives (e.g., ) confirm the stability of the morpholinosulfonyl group, with characteristic C=O stretches near 1663–1682 cm⁻¹ .
Solubility and logP Predictions
- The 3-nitrophenyl group may lower logP relative to para-substituted derivatives, reducing membrane permeability but enhancing water solubility .
Q & A
Q. What are the optimal synthetic routes and characterization methods for 4-(morpholinosulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide?
- Methodological Answer : The compound can be synthesized via a multi-step procedure involving cyclo-condensation of α-haloketones with thioamides. For example, brominated intermediates (e.g., 2-bromo-1-(3-trifluoromethyl)phenylethanone) react with substituted thioamides under reflux in ethanol, yielding thiazole derivatives with ~60–90% efficiency. Characterization requires ¹H/¹³C-NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, morpholinosulfonyl groups at δ 3.4–3.8 ppm) and HRMS for molecular weight validation. Recrystallization in ethanol or ethyl acetate improves purity, with melting points typically ranging from 90–300°C depending on substituents .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Assign peaks for the morpholinosulfonyl group (e.g., δ 3.4–3.8 ppm for morpholine protons) and the 3-nitrophenyl-thiazole moiety (δ 7.5–8.5 ppm for aromatic protons).
- FT-IR : Confirm sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and nitro groups (N=O stretch at 1500–1600 cm⁻¹).
- HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 70:30) to assess purity (>95% area under the curve).
- Elemental Analysis : Compare experimental vs. theoretical C/H/N/S values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern this compound’s adenosine receptor affinity?
- Methodological Answer : Replace the benzamide group with cyclopentanamide or modify the thiazole substituents to study adenosine A₁/A₃ receptor interactions. For example, N-[4-(2-pyridyl)thiazol-2-yl]benzamides show micromolar affinity (Kᵢ ~1–10 µM). Computational docking (e.g., AutoDock Vina) reveals that the morpholinosulfonyl group enhances hydrogen bonding with residues in the receptor’s hydrophobic pocket. In vitro assays (radioligand binding using [³H]CCPA for A₁ or [³H]HEMADO for A₃) quantify affinity shifts. Retained activity with cyclopentanamide suggests steric flexibility in the binding site .
Q. How does the morpholinosulfonyl group influence pharmacokinetic properties like blood-brain barrier (BBB) penetration?
- Methodological Answer : Calculate logBB values (log[brain]/[blood]) using in silico tools (e.g., Molinspiration). The morpholinosulfonyl group increases polarity, reducing logBB (e.g., predicted -0.45 vs. -0.18 for non-sulfonylated analogs). Validate via in vivo studies: administer the compound intravenously in rodents, measure plasma and brain homogenate concentrations via LC-MS/MS, and compare AUC ratios. Lipophilic analogs (e.g., replacing morpholine with piperidine) may improve BBB penetration .
Q. What strategies optimize this compound’s antimicrobial activity against resistant strains?
- Methodological Answer : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) panels using broth microdilution (MIC assays). Compare with analogs like C8 (4-[2-cyano-2-(4-(3-nitrophenyl)-1,3-thiazol-2-yl)vinyl]benzamide), which show enhanced activity (MIC ~8 µg/mL). Use molecular dynamics to model interactions with bacterial targets (e.g., MurA enzyme). Introduce electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
